molecular formula C20H14ClN5O3 B6024773 N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B6024773
M. Wt: 407.8 g/mol
InChI Key: JQBZQFNQNOREND-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzotriazole Core: The synthesis begins with the preparation of the benzotriazole core. This can be achieved by reacting o-phenylenediamine with sodium nitrite in the presence of hydrochloric acid to form 1,2,3-benzotriazole.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group. This can be done by reacting 1,2,3-benzotriazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Nitration of the Benzamide: The final step involves the nitration of the benzamide moiety. This can be achieved by reacting the intermediate product with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of essential biological processes in target organisms. For example, it may inhibit the replication of viruses by interfering with viral enzymes or block the growth of cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-benzamide: A simpler analog with similar biological activities.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group and diverse biological activities.

    2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A compound with a similar chlorophenyl group and potential anticancer activity.

Uniqueness

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide is unique due to its benzotriazole core, which imparts distinct chemical and biological properties. This core structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3/c1-12-2-3-13(10-19(12)26(28)29)20(27)22-15-6-9-17-18(11-15)24-25(23-17)16-7-4-14(21)5-8-16/h2-11H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBZQFNQNOREND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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